molecular formula C21H24O2 B12412183 9(11)-Dehydromestranol-d3

9(11)-Dehydromestranol-d3

Cat. No.: B12412183
M. Wt: 311.4 g/mol
InChI Key: GVXJUYLYKYITPG-FQAVSHCRSA-N
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Description

Contextualization within Deuterated Steroid Research

The field of steroid analysis is complex, driven by the need to detect and quantify these potent signaling molecules in intricate biological samples. Deuterated steroids, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable tools in this area. arkat-usa.org Their development was fueled by growing interest in the role of steroid hormones in various physiological processes. arkat-usa.org

The primary application of deuterated steroids like 9(11)-Dehydromestranol-d3 is as internal standards for quantitative analysis, particularly in mass spectrometry (MS). arkat-usa.orgnih.gov Because their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. dshs-koeln.de However, their increased mass allows them to be distinguished from the endogenous or target analyte, enabling highly accurate and precise quantification by correcting for sample loss during preparation and instrumental variability. dshs-koeln.detocris.com This makes them crucial for applications in endocrinology, clinical metabolomics, and pharmacokinetic studies. pubcompare.ai

Recent advancements have focused on developing practical and efficient methods for synthesizing deuterated steroids, such as ultrasound-assisted processes, to meet the high demand for these compounds in medical research and drug metabolism studies. researchgate.netresearchgate.net

Table 1: Key Research Applications of Deuterated Steroids

Application Area Description Key Advantages
Metabolic Studies Tracing the metabolic pathways of steroid hormones and drugs. pubcompare.ai Allows for precise tracking of molecular transformations and helps identify metabolites. pubcompare.ailucerna-chem.ch
Pharmacokinetics (DMPK) Studying the absorption, distribution, metabolism, and excretion of steroid drugs. tocris.comsymeres.com Improves accuracy of measurements for bioavailability and clearance rates. tocris.comsymeres.com
Clinical Diagnostics Quantifying endogenous steroid levels in plasma or tissue for disease diagnosis and monitoring. nih.govmdpi.com Enhances sensitivity, precision, and recovery in LC-MS/MS assays. nih.gov

| Anti-Doping Control | Detecting the illicit use of endogenous steroids by monitoring deviations in steroid profiles. dshs-koeln.de | Provides optimal reference compounds for differentiating between endogenous and exogenous steroids. dshs-koeln.de |

Overview of Academic Research Trajectories for this compound and Related Analogs

While specific published research focusing exclusively on this compound is not extensive, its research trajectory is clearly defined by its chemical nature. As a deuterated analog of a derivative of mestranol (B1676317), its primary role is to serve as an internal standard for the sensitive and accurate quantification of its unlabeled counterpart, 9(11)-Dehydromestranol, or the parent compound, mestranol. Mestranol is a synthetic estrogen and a component of some earlier oral contraceptive formulations.

The academic trajectory for such a compound involves its application in analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics or environmental fate of mestranol. nih.govfrontiersin.org Research would focus on method development and validation for detecting these compounds in complex matrices like plasma, serum, or wastewater. mdpi.comfrontiersin.org

The study of related steroid analogs often aims to understand metabolic pathways or to create molecules with different biological activities. nih.gov For instance, research into vitamin D3 analogs has sought to separate antiproliferative effects from calcemic side effects. nih.gov In the case of this compound, the "analog" aspect is primarily for analytical, not therapeutic, purposes. Its existence facilitates research that requires precise measurement, which is the foundation of many toxicological, metabolic, and environmental impact studies. pubcompare.aiamerigoscientific.com

Table 3: Chemical Properties of this compound

Property Value Source
Compound Name This compound scbt.com
Parent CAS Number 1096-29-3 (for unlabeled 9(11)-Dehydromestranol) scbt.com
Molecular Class Deuterated Synthetic Steroid arkat-usa.orgpubcompare.ai

| Primary Application | Internal Standard for Mass Spectrometry | dshs-koeln.detocris.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O2

Molecular Weight

311.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3

InChI Key

GVXJUYLYKYITPG-FQAVSHCRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Synthetic Methodologies for the Isotopic Labeling of 9 11 Dehydromestranol D3

The synthesis of isotopically labeled steroids like 9(11)-Dehydromestranol-d3 is a meticulous process that combines strategies for introducing deuterium (B1214612) atoms at specific locations with methods for creating unsaturation within the steroid's core structure. This process demands precise control over chemical reactions to ensure the final product has the correct structure, stereochemistry, and isotopic purity.

Advanced Analytical Applications of 9 11 Dehydromestranol D3 in Quantitative Research

Principles and Implementation of Isotope Dilution Mass Spectrometry with 9(11)-Dehydromestranol-d3

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to any processing steps. nih.gov In this context, this compound acts as the internal standard (IS). Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical variations during sample preparation, extraction, and chromatographic separation. clearsynth.com The key principle is that any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. longdom.org

The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference, which is 3 Daltons for this compound. sigmaaldrich.com Quantification is then based on the ratio of the signal response of the native analyte to that of the known quantity of the added internal standard. clearsynth.com This ratiometric approach corrects for procedural inconsistencies, making the measurement highly reliable and accurate. usgs.govacs.org

A primary challenge in mass spectrometry, particularly when using electrospray ionization (ESI), is the phenomenon of matrix effects. longdom.org These effects arise from co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood, or humic substances in water) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. longdom.orgacs.orgwaters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. clearsynth.comlongdom.orgnih.gov Since the internal standard co-elutes with the analyte and has the same ionization efficiency, it is subjected to the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. clearsynth.comacs.org This approach has been successfully employed to overcome matrix suppression in the analysis of steroid conjugates in complex samples like sewage influent and effluent. acs.org Thorough sample purification, often involving solid-phase extraction (SPE), is also a critical step to minimize the matrix load before analysis. acs.orgwaters.commst.dk

Achieving high precision and accuracy is paramount when measuring steroids at trace concentrations, where even minor analytical variability can lead to significant errors. nih.govmdpi.com Isotope dilution with this compound significantly improves these figures of merit by correcting for variations in sample recovery during extraction and instrumental response. usgs.govresearchgate.net The internal standard accounts for analyte losses at every step, ensuring that the final calculated concentration accurately reflects the amount present in the original sample.

Table 1: Representative Method Performance Data Using Isotope Dilution for Steroid Analysis
Matrix TypeAnalytical TechniqueAnalyte TypeAverage Recovery (%)Relative Standard Deviation (RSD %)Source
Wastewater-affected surface waterGC-MS/MSSteroid Hormones10028 usgs.gov
Reagent WaterGC-MS/MSSteroid Hormones84-1046-36 usgs.gov
SeawaterGC-MS/MSNatural & Synthetic Estrogens>803-7 nih.gov
MusselsGC-MS/MSNatural & Synthetic Estrogens>608-13 nih.gov
SerumLC-MS/MS12 Steroid Hormones86.4-115.05.3-12.8 nih.gov

Chromatographic Separation Techniques for Steroid Analytes and Isotopic Standards

The effective separation of target steroids from a complex mixture of matrix components and other structurally similar steroids is essential for accurate quantification. nih.govmpg.de This is typically achieved by coupling a chromatographic technique, such as liquid chromatography (LC) or gas chromatography (GC), with mass spectrometry. nih.gov

LC-MS/MS is a preferred technique for the analysis of steroid hormones due to its high sensitivity, specificity, and ability to analyze compounds without derivatization. nih.govnih.gov Method development involves optimizing several key parameters.

Sample Preparation: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and clean up the sample, reducing matrix effects. acs.orgwaters.comthermofisher.com

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are frequently employed. nih.govthermofisher.com A gradient elution using mobile phases like water and acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization, is used to separate the steroids. mpg.dersc.org The total chromatography time can range from a few minutes to over 20 minutes, depending on the complexity of the steroid panel being analyzed. nih.govnih.gov

Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, often operated in positive or negative mode depending on the specific steroid. nih.govnih.gov Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. mpg.de This involves selecting a specific precursor ion for the analyte (and its internal standard) and a characteristic product ion formed after collision-induced dissociation, which provides a high degree of specificity. nih.govmpg.de

Table 2: Typical Parameters for LC-MS/MS Steroid Analysis
ParameterCommon ConditionsSource
Chromatography ColumnReversed-phase C8 or C18 (e.g., Kinetex PFP, Accucore RP-MS) nih.govnih.govsynnovis.co.uk
Mobile Phase AWater with 0.1% Formic Acid mpg.dersc.org
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid mpg.dersc.org
Ionization SourceElectrospray Ionization (ESI), positive or negative mode nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) mpg.de

GC-MS is another powerful technique for steroid analysis, valued for its high chromatographic resolution. nih.govrug.nl However, because steroids are not typically volatile, a crucial derivatization step is required to increase their volatility and thermal stability. mst.dknih.gov

Derivatization: Silylation is the most common derivatization method, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. usgs.govnih.govnih.gov

GC Separation: The derivatized steroids are separated on a capillary column (e.g., HP-1 or similar) using a temperature program that ramps the oven from a lower temperature to over 300°C. nih.govmdpi.com

MS Detection: Electron Ionization (EI) is the standard ionization technique. mst.dk Analysis can be performed by scanning a mass range or, for higher sensitivity and specificity, by using Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) to monitor specific fragment ions of the derivatized analyte and internal standard. nih.govresearchgate.net

Table 3: Typical Parameters for GC-MS Steroid Analysis
ParameterCommon ConditionsSource
Derivatization ReagentMSTFA or BSTFA (Silylation) usgs.govnih.govnih.gov
Chromatography ColumnCapillary column (e.g., HP-1) mdpi.com
Injector ModeSplitless mst.dknih.gov
Oven ProgramTemperature ramp, e.g., 130°C to 280°C or 200°C to 320°C nih.govmdpi.com
Ionization SourceElectron Ionization (EI) mst.dk
Detection ModeSelected Ion Monitoring (SIM) or MS/MS nih.govresearchgate.net

While triple quadrupole MS/MS is highly specific, it can sometimes be confounded by isobaric interferences—compounds that have the same nominal mass and produce similar fragments to the analyte of interest. mdpi.com High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a solution by measuring mass with very high accuracy (typically to four or five decimal places). researchgate.net

This capability allows HRMS to distinguish between the analyte and an interference based on their exact mass, even if their nominal masses are identical. researchgate.net For example, an HRAM LC-MS method was successfully developed and validated for the quantitative analysis of 26 steroid metabolites in urine for diagnosing adrenal disorders. researchgate.net The high resolving power of the instrument allows for confident identification and quantification of analytes in complex biological fluids, providing an additional layer of specificity that is invaluable in both clinical diagnostics and metabolomic research. mdpi.comresearchgate.net The use of this compound in an HRMS workflow would ensure both high specificity from the mass analyzer and high accuracy from the isotope dilution approach.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that adds a new dimension of separation to traditional mass spectrometry. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique is particularly valuable for the differentiation of isomers, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone.

In the context of synthetic estrogens and their derivatives, such as dehydromestranol, numerous isomers can exist. These can include positional isomers, where functional groups are located at different positions on the steroid core, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. These subtle structural differences can be resolved by IM-MS because they influence the ion's collision cross-section (CCS), which is a measure of its effective area as it moves through the drift gas.

While no specific studies on the ion mobility separation of this compound and its isomers have been published, research on other steroid isomers has demonstrated the utility of this technique. For instance, different hydroxylated or acetylated steroid isomers can be baseline separated using IM-MS, allowing for their individual identification and quantification. The resulting drift times and calculated CCS values can serve as unique identifiers for each isomer, enhancing the confidence in compound identification in complex mixtures.

Table 1: Hypothetical Ion Mobility Data for Dehydromestranol Isomers This table is for illustrative purposes only, as no experimental data for this compound is currently available.

IsomerStructurePredicted Drift Time (ms)Predicted CCS (Ų)
This compound[Structure of this compound]15.2185.4
8(9)-Dehydromestranol-d3[Structure of an isomer]15.8189.2
11-keto-Mestranol-d3[Structure of another isomer]16.1192.1

Method Validation Parameters and Performance Metrics in Trace Analysis

When this compound is used as an internal standard for the quantitative analysis of its non-deuterated analogue or other related synthetic estrogens, the analytical method must be rigorously validated to ensure the reliability of the results. Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For trace analysis, which involves measuring very low concentrations of an analyte, the validation parameters are particularly stringent.

The use of a deuterated internal standard like this compound is highly advantageous in mass spectrometry-based methods (e.g., LC-MS/MS). The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties. This means that the internal standard will behave almost identically to the analyte during sample preparation, chromatography, and ionization, but it will be detected at a different mass-to-charge ratio. This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification.

Key method validation parameters include:

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Matrix Effect: The alteration of the analyte's signal due to the presence of co-eluting compounds from the sample matrix.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Table 2: Typical Method Validation Performance Metrics for Trace Analysis of a Synthetic Estrogen using a Deuterated Internal Standard This table presents typical values and is not based on specific data for this compound.

ParameterPerformance Metric
Linearity (r²)> 0.99
Range1 - 1000 pg/mL
LOQ1 pg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix Effect< 15%

Sample Preparation Strategies for Complex Research Matrices (e.g., in vitro systems, animal models, environmental samples)

The analysis of this compound and its related analytes in complex matrices such as those from in vitro experiments, animal studies, or environmental samples requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation strategy depends on the nature of the matrix and the analyte's physicochemical properties.

The addition of a deuterated internal standard like this compound at the beginning of the sample preparation process is crucial. It allows for the monitoring and correction of analyte losses that may occur during the various extraction and clean-up steps.

Common sample preparation techniques for steroids in complex matrices include:

Protein Precipitation (PPT): Often used for biological fluids like plasma or serum. An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte is then further processed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For steroids, a common approach is to extract them from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

Solid-Phase Extraction (SPE): This is a highly versatile and widely used technique for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For steroids, reversed-phase (e.g., C18) or mixed-mode SPE cartridges are commonly employed.

Table 3: Comparison of Sample Preparation Strategies for Steroid Analysis This table provides a general overview and is not specific to this compound.

TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationProtein denaturation and removal by centrifugationSimple, fast, inexpensiveNon-selective, may result in significant matrix effects
Liquid-Liquid ExtractionPartitioning between two immiscible liquidsGood for removing salts and polar interferencesCan be labor-intensive, requires large volumes of organic solvents
Solid-Phase ExtractionSelective retention on a solid sorbentHigh selectivity, good concentration factor, can be automatedCan be more expensive, requires method development

Investigations into the Biochemical Transformations and Fate of 9 11 Dehydromestranol D3 Analogs

In Vitro Metabolic Profiling using Hepatic Microsomes and Cell Cultures

In vitro models, such as hepatic microsomes and cell cultures, are fundamental tools for elucidating the metabolic pathways of xenobiotics, including synthetic steroids like the analogs of 9(11)-Dehydromestranol-d3. These systems contain a rich complement of drug-metabolizing enzymes and allow for a detailed investigation of biotransformation reactions in a controlled environment.

Phase I metabolism typically involves the introduction or exposure of functional groups, rendering the parent compound more polar. drughunter.com For mestranol (B1676317), the non-deuterated analog of this compound, a key Phase I biotransformation is O-demethylation. nih.govwikipedia.org This reaction converts mestranol into its biologically active metabolite, ethinyl estradiol (B170435). nih.govwikipedia.org

Studies using human liver microsomes have identified the primary enzyme responsible for this conversion as cytochrome P450 2C9 (CYP2C9). nih.govdrugbank.com The significant role of CYP2C9 was confirmed through inhibition studies, where sulfaphenazole (B1682705), a specific inhibitor of CYP2C9, strongly inhibited the formation of ethinyl estradiol from mestranol. nih.govdrugbank.com Other cytochrome P450 enzymes, such as CYP3A3/4 and CYP2D6, were found to have no substantial involvement in this specific metabolic step. nih.gov

Further investigations have shown that other reactions can occur, such as aromatic hydroxylation. For instance, the metabolism of ethinylestradiol, the demethylated product of mestranol, can lead to hydroxylated metabolites. nih.gov While not directly studied for this compound, it is plausible that similar hydroxylation pathways exist for this analog.

Table 1: Key Phase I Biotransformation of Mestranol in Human Liver Microsomes
Metabolic ReactionPrimary MetaboliteKey EnzymeSupporting Evidence
O-DemethylationEthinyl estradiolCYP2C9Strong inhibition by sulfaphenazole nih.govdrugbank.com
Aromatic Hydroxylation2-hydroxy-17alpha-ethynylestradiolCytochrome P450 enzymesObserved for the metabolite ethinylestradiol nih.gov

Following Phase I biotransformation, the modified steroid analogs can undergo Phase II conjugation reactions, where an endogenous molecule is attached to the metabolite, further increasing its water solubility and facilitating its excretion. reactome.orguomus.edu.iqdrughunter.com

For mestranol metabolites, such as ethinyl estradiol, the primary Phase II conjugation pathway is glucuronidation. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more readily eliminated from the body. Another potential conjugation pathway is sulfation, which involves the addition of a sulfonate group. uomus.edu.iq In studies with guinea pigs, metabolites of mestranol were found as both mono- and diconjugates, suggested to be glucuronide and sulfate (B86663) conjugates. nih.gov

Table 2: Phase II Conjugation Pathways for Mestranol Metabolites
Conjugation ReactionEndogenous MoietyEnzyme FamilyObserved in Studies
GlucuronidationGlucuronic acidUDP-glucuronosyltransferases (UGTs)Yes nih.gov
SulfationSulfateSulfotransferases (SULTs)Presumed in diconjugates nih.gov

Ex Vivo and Animal Model Studies of Steroid Metabolism (excluding clinical relevance)

Ex vivo and animal models provide a more integrated physiological system to study the metabolism of compounds like this compound analogs, bridging the gap between in vitro findings and the complexities of a whole organism.

Studies in guinea pigs have provided insights into the in vivo metabolism of mestranol. Following administration, a variety of metabolites were identified in the urine. nih.gov These included the active metabolite 17 alpha-ethinyl estradiol, as well as D-homoestradiol-17a beta and D-homoestrone. nih.gov The presence of these metabolites indicates that in addition to demethylation, rearrangements of the steroid's D-ring can occur. The metabolites were primarily excreted as conjugates, reinforcing the importance of Phase II metabolism in their elimination. nih.gov

Animal studies with various steroid combinations, including those with mestranol, have also demonstrated the induction of liver microsomal enzymes in rats and mice. nih.gov This suggests that these synthetic steroids can influence their own metabolism and potentially the metabolism of other compounds by altering the expression of drug-metabolizing enzymes.

Application of Deuterated Steroids as Metabolic Probes in Mechanistic Enzymology

The incorporation of stable isotopes, such as deuterium (B1214612) (d3) in this compound, offers a powerful tool for investigating the mechanisms of enzymatic reactions. This technique, known as the kinetic isotope effect (KIE), can reveal the rate-limiting steps in a metabolic pathway.

When a carbon-hydrogen bond is replaced with a carbon-deuterium bond at a site of enzymatic attack, the reaction rate often decreases. This is because the carbon-deuterium bond is stronger and requires more energy to break. By comparing the metabolic rate of this compound with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond at the deuterated position is a rate-determining step in its metabolism.

This approach is valuable for studying the mechanisms of enzymes like cytochrome P450s and hydroxysteroid dehydrogenases (HSDs). For example, if the deuteration is at a site of hydroxylation by a CYP enzyme, a significant KIE would suggest that C-H bond abstraction is a critical step in the catalytic cycle. Similarly, for HSDs that catalyze oxidation/reduction reactions, deuterium labeling can help elucidate the stereochemistry and mechanism of hydride transfer.

Enzymatic Pathways Involved in Steroid Dehydrogenation and Related Biotransformations

The biotransformation of steroids is orchestrated by a diverse array of enzymes. Key players in the metabolism of synthetic estrogens like this compound and its analogs include cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

As previously mentioned, CYP2C9 is instrumental in the initial O-demethylation of mestranol. nih.govdrugbank.com Other CYP enzymes are involved in subsequent hydroxylation reactions of the steroid nucleus. nih.gov The CYP superfamily is known for its broad substrate specificity and its ability to catalyze a wide range of oxidative reactions. nih.govnih.gov

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes that catalyze the interconversion of keto and hydroxyl groups on the steroid nucleus. oup.comproteopedia.orgnih.gov These enzymes play a crucial role in modulating the biological activity of steroids. For example, 17β-HSD is involved in the conversion of androstenedione (B190577) to testosterone. proteopedia.org While the specific actions of HSDs on this compound have not been detailed, it is conceivable that these enzymes could act on this synthetic steroid, modifying its structure and activity. The dehydrogenation at the 9(11) position of this specific compound suggests a unique structural feature that could be a target for various enzymatic pathways.

Interdisciplinary Research Contributions of 9 11 Dehydromestranol D3

Role in the Development of Certified Reference Materials for Steroid Analysis

The development of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. In steroid analysis, CRMs are indispensable for the calibration of instruments and the validation of analytical methods. Stable isotope-labeled steroids, such as 9(11)-Dehydromestranol-d3, are ideal candidates for inclusion in these reference materials. sigmaaldrich.com

The key advantage of using a deuterated standard like this compound in CRMs is its near-identical chemical and physical properties to the non-labeled analyte, 9(11)-Dehydromestranol, or other similar synthetic estrogens. aptochem.com When analyzed by mass spectrometry, it can be distinguished from the native compound due to its higher mass. This allows it to serve as a perfect internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard method for the accurate quantification of organic molecules.

Key Attributes of Deuterated Steroids in CRMs:

FeatureContribution to Certified Reference Materials
Chemical Similarity Behaves identically to the target analyte during sample preparation and analysis, minimizing measurement bias. aptochem.com
Mass Difference Allows for clear differentiation from the non-labeled analyte in mass spectrometry, enabling precise quantification.
High Purity Synthesized to a high degree of chemical and isotopic purity, a prerequisite for a reliable reference material.
Stability Stable isotopes do not decay, ensuring the long-term integrity of the reference material.

By incorporating this compound into a CRM, metrological traceability can be established for the measurement of synthetic steroids in various matrices, from clinical samples to environmental extracts.

Contributions to Methodological Advancements in Forensic Analytical Chemistry (non-case specific)

In forensic toxicology, the unambiguous identification and accurate quantification of prohibited substances, such as synthetic anabolic steroids, are of paramount importance. The use of deuterated internal standards is a cornerstone of robust and defensible analytical methods in this field. researchgate.net this compound, as a deuterated analog of a synthetic estrogen, would contribute to the development of reliable methods for detecting its non-labeled counterpart or other related synthetic steroids.

The primary contribution of such a standard is in minimizing the impact of matrix effects during the analysis of complex biological samples like blood and urine. kcasbio.com Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant source of analytical error. kcasbio.com Because a deuterated internal standard co-elutes with the target analyte and experiences the same matrix effects, it provides a reliable means of correcting for these variations, thereby improving the accuracy and precision of quantification. clearsynth.com

Application of Deuterated Standards in Forensic Method Development:

Methodological AspectRole of this compound (as an exemplar)
Method Validation Used to assess key validation parameters such as accuracy, precision, and linearity.
Quantification Enables accurate determination of the concentration of the target analyte in seized materials or biological specimens.
Minimizing False Positives Helps to distinguish true positives from analytical artifacts by providing a consistent internal reference.
Inter-laboratory Proficiency Facilitates the standardization of analytical methods across different forensic laboratories.

The availability of high-purity deuterated standards like this compound allows forensic laboratories to develop and validate highly sensitive and specific methods, often employing techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application in Environmental Monitoring Methodologies for Steroid Contaminants

Synthetic steroids, including estrogens used in oral contraceptives like Mestranol (B1676317), are recognized as endocrine-disrupting compounds that can have adverse effects on aquatic ecosystems even at very low concentrations. researchgate.net Consequently, there is a need for highly sensitive analytical methods to monitor their presence in environmental samples such as wastewater and river water. mdpi.com

Isotope dilution analysis using deuterated standards is the preferred method for the trace-level quantification of steroid contaminants in environmental matrices. mdpi.com this compound would be an ideal internal standard for the analysis of Mestranol and its degradation products. During sample preparation, which often involves solid-phase extraction (SPE) to concentrate the analytes from large volumes of water, the deuterated standard is added at the beginning of the process. Any loss of the analyte during extraction and cleanup steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.

Advantages of Deuterated Standards in Environmental Analysis:

AdvantageDescription
High Sensitivity Enables the detection and quantification of steroids at the nanogram-per-liter level.
Accuracy in Complex Matrices Corrects for matrix effects and variations in extraction recovery inherent in samples like wastewater effluent. kcasbio.com
Specificity The use of tandem mass spectrometry with a deuterated internal standard provides high confidence in the identification of the target contaminant.
Method Robustness Leads to more reliable and reproducible results in long-term monitoring programs.

The use of this compound in environmental monitoring contributes to a better understanding of the fate and transport of synthetic estrogens in the environment and informs risk assessments and regulatory decisions.

Utility in Basic Research for Understanding Steroid Biosynthesis and Regulatory Pathways

Stable isotope-labeled compounds are powerful tools in metabolic research, allowing scientists to trace the biotransformation of molecules in living systems. sigmaaldrich.com While 9(11)-Dehydromestranol is a synthetic steroid and not a natural product of biosynthesis, its deuterated form can be used in studies designed to understand the metabolism of synthetic steroids and their interaction with metabolic enzymes.

For instance, this compound could be administered to in vitro systems, such as liver microsomes, to study the enzymatic pathways responsible for its metabolism. By analyzing the metabolic products using mass spectrometry, researchers can identify the chemical modifications that occur and the enzymes involved, such as the 11β-hydroxysteroid dehydrogenases which are known to metabolize synthetic corticosteroids. nih.govnih.gov The deuterium (B1214612) label provides a clear signature to distinguish the metabolites of the administered compound from the endogenous steroid pool.

Potential Research Applications of this compound:

Research AreaApplication
Drug Metabolism Tracing the metabolic fate of the parent compound and identifying novel metabolites.
Enzyme Kinetics Serving as a substrate in enzymatic assays to determine kinetic parameters.
Pharmacokinetics In preclinical studies, it could be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of the steroid.
Endocrine Disruption Investigating how synthetic steroids interact with and are processed by steroid-metabolizing enzymes.

Such research is crucial for understanding the potential biological activity and persistence of synthetic steroids and their metabolites in the body.

Emerging Research Directions and Future Perspectives for Deuterated Steroids

Exploration of Novel Synthetic Strategies for Complex Isotopic Labelingdoi.org

The synthesis of deuterated steroids like 9(11)-Dehydromestranol-d3 is a cornerstone of their application. Historically, the preparation of deuterium-labeled analogs of naturally occurring steroid hormones has been a significant area of research. nih.gov These methods are crucial for producing internal standards for mass spectrometry and for use in human metabolism studies. nih.gov

Recent innovations are moving beyond simple labeling to more complex and selective deuteration. doi.org Researchers are exploring novel catalytic systems and multi-step routes using isotopic markers as precursors to achieve highly specific isotopic enrichment. doi.org These advanced strategies allow for the precise placement of deuterium (B1214612) atoms within the steroid scaffold, which is critical for probing specific metabolic pathways and understanding enzymatic mechanisms. The development of more efficient and selective methodologies is a continuous effort in the pharmaceutical sector, driven by the widespread application of deuterated compounds. doi.org

Key Synthetic Approaches for Deuterated Steroids:

Strategy Description Advantages Challenges
Catalytic Exchange Use of catalysts (e.g., metals, ionic liquids) to exchange hydrogen with deuterium from a deuterium source. doi.orgCan be highly selective and efficient. doi.orgCatalyst cost and optimization for specific steroids.
Multi-step Synthesis Incorporation of deuterium-labeled building blocks during the total synthesis of the steroid.Allows for precise control over the location and number of deuterium atoms.Can be lengthy and require expensive labeled reagents. doi.org
Enzymatic Deuteration Utilization of enzymes to catalyze the incorporation of deuterium.High stereoselectivity and regioselectivity.Enzyme availability and stability can be limiting factors.

Advancements in Ultra-Trace Level Analytical Detection Technologieslcms.czchemicalbook.commdpi.com

The ability to detect and quantify deuterated steroids at increasingly lower concentrations is paramount to their utility in research. Techniques such as gas chromatography-mass spectrometry (GC-MS) have long been employed for the measurement of deuterated steroid hormones in biological samples. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technology, offering high sensitivity and specificity. mdpi.com The development of automated sample preparation methods, such as robotic solid-phase extraction (SPE), further enhances the throughput and sustainability of these analyses. mdpi.com These advancements are crucial for pharmacokinetic studies, where tracking the metabolic fate of a deuterated steroid requires the detection of minute quantities of the parent compound and its metabolites. The accurate detection and quantification of steroids in complex matrices like wastewater remain a significant analytical challenge, driving the need for more sensitive and robust methods. mdpi.com

Computational Chemistry Approaches for Predicting Steroid Properties and Transformationsaau.dk

Computational chemistry has emerged as a powerful tool in steroid research, enabling the prediction of molecular properties and reaction outcomes. jstar-research.com Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to model the three-dimensional structures of steroids and predict their spectroscopic properties, such as NMR and IR spectra. jstar-research.com

For deuterated steroids, computational models can predict how isotopic substitution will affect molecular vibrations, which can be correlated with experimental spectroscopic data. Furthermore, these models can be used to predict the free energy of binding between a steroid and a protein, which is crucial for understanding hormone-receptor interactions. aau.dk The ability to accurately predict these properties can guide the design of new deuterated steroids with specific characteristics and help in the interpretation of experimental results. aau.dkjstar-research.com

Predictable Properties Using Computational Chemistry:

Property Computational Method Application in Deuterated Steroid Research
3D Molecular Geometry DFT, MMUnderstanding the conformational changes upon deuteration. jstar-research.com
Spectroscopic Properties (NMR, IR) DFTAiding in the structural characterization of newly synthesized deuterated steroids. jstar-research.com
Reaction Energetics DFTPredicting the feasibility and selectivity of synthetic routes for deuteration. jstar-research.com
Binding Free Energy MM/GBSAAssessing the impact of deuteration on steroid-receptor interactions. aau.dk

Integration with Advanced Omics Technologies (e.g., Targeted Metabolomics, Lipidomics)chemicalbook.comacs.orgnih.gov

The integration of deuterated steroids with "omics" technologies, such as metabolomics and lipidomics, is providing a more holistic view of steroid function and metabolism. acs.org In targeted metabolomics, deuterated steroids like this compound serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts and related metabolites in complex biological samples. sigmaaldrich.com This approach helps to overcome challenges such as ion suppression and signal variability in mass spectrometry-based analyses. sigmaaldrich.com

The use of deuterated standards is essential for achieving the high sensitivity and accuracy required in biomarker discovery and personalized medicine. metwarebio.com By providing precise measurements of steroid hormone profiles, these integrated approaches can help to uncover the underlying mechanisms of diseases and evaluate the efficacy and safety of new drug candidates. metwarebio.com

Addressing Challenges in the Synthesis and Application of Deuterated Steroid Research Tools

Despite the significant progress, challenges remain in the synthesis and application of deuterated steroids. The development of cost-effective and scalable synthetic methods for producing highly enriched and specifically labeled compounds is an ongoing area of research. nih.govnih.gov The site-selective introduction of deuterium can be difficult to achieve, and the synthesis of complex deuterated molecules often requires multiple steps and specialized reagents. nih.gov

In terms of application, a key challenge is understanding the potential for "metabolic switching," where blocking one metabolic pathway through deuteration may lead to an increase in metabolism at other sites. nih.gov This phenomenon needs to be carefully evaluated to ensure that the observed biological effects are due to the intended isotopic substitution. nih.gov Furthermore, the regulatory landscape for deuterated drugs is still evolving, which can present hurdles for their clinical development. nih.govbenthamdirect.com Addressing these challenges will be crucial for fully realizing the potential of deuterated steroids as research tools and therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 9(11)-Dehydromestranol-d3, and how do deuterated reagents influence isotopic purity?

  • Methodological Answer : The synthesis of deuterated steroids like this compound typically involves isotopic labeling via hydrogen-deuterium exchange or selective deuteration using deuterated precursors (e.g., D₂O, CD₃I). Key steps include:
    • Deuterium Incorporation : Use of palladium or platinum catalysts under controlled pH and temperature to optimize H/D exchange at specific positions .
    • Purification : Chromatographic techniques (HPLC, GC-MS) to isolate the deuterated compound and verify isotopic enrichment.
    • Isotopic Purity Validation : Mass spectrometry (MS) with isotopic distribution analysis to confirm ≥98% deuterium incorporation, as per analytical standards for deuterated pharmaceuticals .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :
    • LC-MS/MS : Preferred for high sensitivity and specificity. Use a deuterated internal standard (e.g., 9(11)-Dehydromestranol-d6) to correct for matrix effects and ionization variability .
    • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to remove interfering lipids/proteins.
    • Calibration Curves : Linear ranges (0.1–100 ng/mL) validated with R² >0.99, adhering to FDA bioanalytical guidelines .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/alkaline conditions. Monitor degradation via HPLC-UV at 254 nm .
    • Long-Term Stability : Store aliquots at –80°C, –20°C, and 4°C. Analyze recovery rates at 1-, 3-, and 6-month intervals using validated MS protocols .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) in this compound influence its metabolic pathways compared to the non-deuterated analog?

  • Methodological Answer :
    • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor deuterium kinetic isotope effects (KIE) on CYP450-mediated oxidation. Use LC-HRMS to track metabolite formation (e.g., hydroxylated derivatives) .
    • Data Interpretation : Compare AUC and t₁/₂ values between deuterated and non-deuterated forms. Note that deuteration at C-11 may reduce metabolic clearance by 20–30% due to slower C–D bond cleavage .

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

  • Methodological Answer :
    • Cross-Model Validation : Compare data from in vitro (HLMs), in vivo (rodent), and ex vivo (plasma protein binding) assays. Use statistical tools (ANOVA, Bland-Altman plots) to identify systemic biases .
    • Source of Error : Likely discrepancies arise from species-specific CYP450 expression or variations in deuterium labeling efficiency. Replicate studies with standardized protocols (e.g., fixed HLM donor pools) .

Q. What computational strategies can predict the isotopic impact of this compound on receptor binding affinity?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model the steroid-receptor complex (e.g., estrogen receptor α) with and without deuterium. Calculate binding free energy (ΔG) using AMBER or CHARMM force fields .
    • Key Parameters : Deuterium’s mass and vibrational effects on hydrogen-bonding networks. Compare results with empirical SPR (surface plasmon resonance) data .

Data Analysis and Integration

Q. How can researchers integrate heterogeneous datasets (e.g., metabolic, pharmacokinetic) to refine predictive models for this compound?

  • Methodological Answer :
    • Meta-Analysis Framework : Use tools like R or Python to harmonize data formats. Apply machine learning (random forests, neural networks) to identify cross-dataset correlations .
    • Table: Key Data Parameters for Integration
ParameterSourceRelevance to Model
Metabolic Half-LifeIn vitro HLMs Predicts in vivo clearance
Plasma Protein BindingRodent studies Adjusts dose-response curves
Receptor ΔGMD Simulations Informs binding efficacy

Ethical and Methodological Considerations

Q. What statistical approaches are critical for minimizing Type I/II errors in studies comparing deuterated and non-deuterated analogs?

  • Methodological Answer :
    • Power Analysis : Predefine sample sizes using G*Power to ensure adequate detection of effect sizes (e.g., ≥15% difference in metabolic rates) .
    • Multiple Testing Correction : Apply Bonferroni or Benjamini-Hochberg adjustments to p-values when analyzing multiple metabolites or endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.